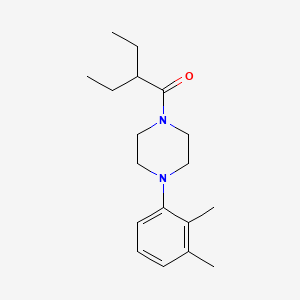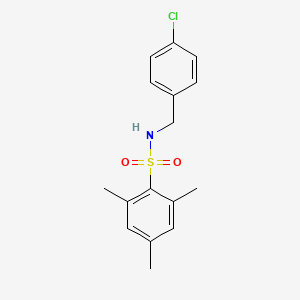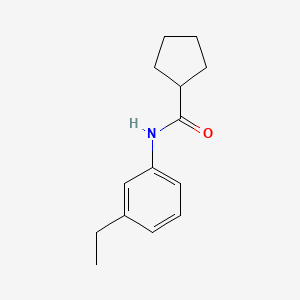
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DIED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIED is a chiral compound and is used as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of DIED is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. DIED has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
DIED has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DIED has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, DIED has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using DIED in lab experiments is its high effectiveness as a chiral auxiliary in asymmetric synthesis. DIED has been shown to be highly effective in controlling the stereochemistry of the reaction, which can lead to the production of enantiomerically pure compounds. However, one limitation of using DIED is that it is a chiral compound, which can make its synthesis and purification more complex.
将来の方向性
There are several future directions for research on DIED. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects on the body. Additionally, further research could be done to optimize the synthesis and purification of DIED, in order to make it more accessible for use in lab experiments.
合成法
DIED can be synthesized by reacting 2,3-dihydroindene with diethylamine and methylamine in the presence of a palladium catalyst. The reaction yields DIED as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
科学的研究の応用
DIED has been extensively studied for its potential therapeutic applications. It has been used as a chiral auxiliary in asymmetric synthesis, where it has been found to be highly effective in controlling the stereochemistry of the reaction. DIED has also been studied for its potential use as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-4-18(5-2)11-10-17(3)16-12-14-8-6-7-9-15(14)13-16/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOOJAGRVUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

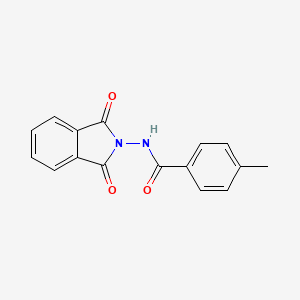
![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)


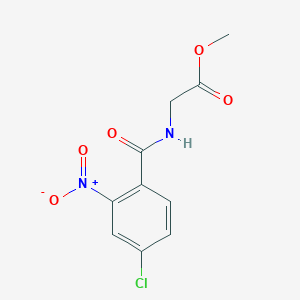
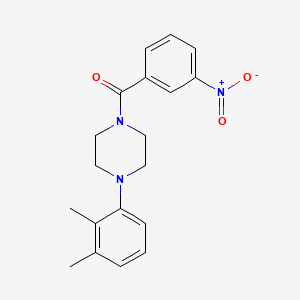
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
